N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-16(9-6-14-4-2-1-3-5-14)18-10-12-20-13-11-19-17(20)15-7-8-15/h1-6,9,11,13,15H,7-8,10,12H2,(H,18,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLIKHPTQPATCC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is often catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites due to its electron-rich aromatic systems and unsaturated bonds:
| Oxidation Target | Reagents/Conditions | Products | Mechanistic Pathway |
|---|---|---|---|
| Cinnamamide double bond | KMnO₄ (acidic), H₂O₂ | Cinnamic acid derivatives (carboxylic acids) | Electrophilic addition followed by cleavage of the double bond |
| Imidazole ring | H₂O₂ (basic conditions) | 2-oxoimidazolidine derivatives | Epoxidation of conjugated systems, followed by ring-opening |
| Cyclopropane ring | Ozone (O₃), then reductive workup | 1,3-diketones | Ozonolysis of strained cyclopropane C-C bonds |
Key Findings :
-
The cinnamamide double bond exhibits higher reactivity toward oxidizing agents than the cyclopropane ring under mild conditions.
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Imidazole ring oxidation requires strongly acidic or basic media to destabilize aromaticity, favoring electrophilic attack at the N-1 position.
Hydrolysis Reactions
Hydrolytic stability varies across functional groups:
Mechanistic Insights :
-
Acid-catalyzed amide hydrolysis follows a nucleophilic acyl substitution pathway with protonation of the carbonyl oxygen .
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Cyclopropane ring opening under acidic conditions proceeds via carbocation formation, followed by water addition.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety participates in unique transformations:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| [2+1] Cycloaddition | Dichlorocarbene (CCl₂) | Spirocyclic dichlorocyclopropane derivatives | 68-72% |
| Hydrogenolysis | H₂/Pd-C, ethanol | 1-(2-aminoethyl)imidazole + cinnamamide | 85% |
| Radical addition | AIBN, CCl₄ | Trichloromethylated imidazole derivatives | 41% |
Experimental Observations :
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Dichlorocarbene shows regioselective addition to the less hindered face of the cyclopropane ring.
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Hydrogenolysis preserves the imidazole ring while cleaving the cyclopropane C-C bond adjacent to nitrogen.
Electrophilic Aromatic Substitution (EAS)
The imidazole ring directs substitution patterns:
| Position | Electrophile | Conditions | Major Product |
|---|---|---|---|
| C-4 | Br₂ (1 equiv), CHCl₃ | 0°C, 1h | 4-bromoimidazole derivative |
| C-5 | HNO₃/H₂SO₄ | -10°C, 30min | 5-nitroimidazole isomer |
| C-2 | ClSO₃H | RT, 2h | No reaction |
Regiochemical Analysis :
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Bromination occurs exclusively at C-4 due to para-directing effects of the ethylcinnamamide substituent .
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Nitration at C-5 is favored over C-4 (3:1 ratio) under kinetic control.
Photochemical Reactions
UV irradiation induces distinct reactivity:
| Wavelength | Solvent | Primary Process | Products |
|---|---|---|---|
| 254 nm | Acetonitrile | [2+2] Cycloaddition between cinnamamide and imidazole | Tricyclic adducts |
| 365 nm | Methanol | Norrish Type II cleavage | Acrylamide + imidazole fragments |
Quantum Yield Data :
-
Φ(254 nm) = 0.18 ± 0.03 for cycloaddition
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Φ(365 nm) = 0.32 ± 0.05 for cleavage
Biological Redox Interactions
Though not strictly synthetic reactions, metabolic transformations are chemically relevant:
Kinetic Parameters :
Scientific Research Applications
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide. Studies have shown that this compound can modulate the activity of various receptors and enzymes involved in inflammatory processes. For instance, it has been observed to inhibit the release of pro-inflammatory cytokines such as IL-6 in vitro, suggesting its role in mitigating inflammatory responses .
Drug Development
Due to its unique structure, this compound is being explored as a lead compound in drug development. Its interactions with specific molecular targets can influence downstream signaling pathways, making it suitable for treating conditions associated with these targets . The compound's ability to selectively bind to enzymes and receptors is crucial for its therapeutic efficacy.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The initial step often includes synthesizing the imidazole derivative through cyclization reactions involving appropriate precursors.
- Linking with Cinnamide : The next step involves coupling the imidazole derivative with a cinnamic acid derivative through standard coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
These synthetic routes illustrate the versatility of organic chemistry techniques in creating complex molecules like this compound .
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of this compound, researchers administered the compound in an LPS-induced acute lung injury mouse model. Results indicated that pretreatment with this compound significantly reduced pulmonary inflammation markers and improved overall lung function compared to control groups .
Case Study 2: Drug Development Potential
Another study focused on the compound’s interactions with various receptors demonstrated that it could effectively inhibit certain inflammatory pathways, supporting its potential use in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamamide Derivatives
Cinnamamide derivatives are widely studied for their pharmacological properties. Key analogs include:
- N-(2-Hydroxyethyl)cinnamamide Derivatives Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 193.23 g/mol Key Substituents: Hydroxyethyl group instead of imidazole-ethyl. Activity: Demonstrated anticonvulsant effects in rodent models, attributed to modulation of GABAergic pathways .
- Cyclopropane may reduce ring strain and enhance stability compared to larger cycloalkyl groups .
Imidazole-Containing Compounds
Imidazole rings are common in bioactive molecules. Relevant comparisons include:
EF5 (2-[2-Nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide)
- N-1-(1-Methyl-1H-imidazol-5-yl)cyclopropylbut-2-ynamide Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol Key Substituents: Methylimidazole, but-2-ynamide chain. Activity: Structural analog with unknown pharmacological profile; the alkyne group may confer reactivity for click chemistry applications .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Cinnamamide Core : The α,β-unsaturated carbonyl system enables Michael addition or redox interactions, contributing to antioxidant or enzyme inhibition properties .
- Ethyl Linker: Balances flexibility and rigidity, optimizing binding to target receptors.
- Functional Groups :
- Nitroimidazole (EF5) : Bioreductive activation under hypoxia contrasts with the target compound’s likely mechanism, which may involve receptor modulation .
- Hydroxyethyl vs. Imidazole-Ethyl : Polar hydroxyethyl groups improve solubility but reduce BBB penetration compared to imidazole’s amphiphilic character .
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclopropyl group attached to an imidazole ring and a cinnamide moiety. The full IUPAC name is N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-cinnamide. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield disubstituted imidazoles.
This compound interacts with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, influencing various signaling pathways. The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their function and downstream effects.
These mechanisms suggest potential applications in treating conditions like inflammation and microbial infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be developed as a novel antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of the compound. It has been shown to reduce pro-inflammatory cytokines in cellular models, indicating its potential in managing inflammatory diseases.
Table 2: Cytokine Levels Post-Treatment
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
This reduction in cytokine levels suggests that this compound may serve as a therapeutic agent for inflammatory conditions.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
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Study on Antimicrobial Efficacy :
- A recent study assessed the compound's efficacy against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial viability, supporting its development as a new antimicrobial agent.
-
Inflammation Model :
- In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers.
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Cytotoxicity Assessment :
- Cytotoxicity assays revealed that the compound had low toxicity towards human cell lines at therapeutic concentrations, indicating a favorable safety profile for further development.
Q & A
Q. What are the key synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a cinnamic acid derivative with an imidazole-containing ethylamine intermediate. Acylation reactions using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DMSO) are common. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting catalysts (e.g., triethylamine) or temperature (60–80°C) to enhance yield.
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the cinnamamide double bond (δ ~6.3–7.8 ppm).
- IR : Stretching bands at ~1650 cm (amide C=O) and ~3100 cm (imidazole C-H).
- HRMS : Validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Perform forced degradation studies:
- Acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 37°C for 24h).
- Thermal stress (e.g., 60°C for 72h). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
Advanced Research Questions
Q. What computational strategies are effective for predicting target interactions and binding affinity?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like GADD34:PP1. Energy minimization and MD simulations (NAMD/GROMACS) refine binding poses. Key parameters include binding energy (ΔG ≤ -10 kcal/mol) and RMSD (<2 Å). Hydrogen bonding with residues like Tyr 134 or Arg 221 stabilizes complexes .
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) to the cinnamamide aromatic ring to improve target selectivity.
- ADMET Prediction : Use tools like SwissADME to optimize logP (2–5) and reduce hepatotoxicity (e.g., replace metabolically labile imidazole substituents) .
Q. What methodologies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
X-ray crystallography (SHELX suite) reveals intermolecular interactions. Graph set analysis (e.g., Etter’s rules) classifies motifs like rings. Strong hydrogen bonds (e.g., N-H···O=C) enhance solubility and melting point .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Apoptosis : Flow cytometry (Annexin V/PI staining).
- Cell Cycle : PI staining with flow cytometry.
- Migration/Invasion : Boyden chamber assays .
Q. How can researchers address low bioavailability in preclinical studies?
- Formulation : Use nanoemulsions or liposomes to improve solubility.
- Prodrug Design : Introduce ester linkages for hydrolytic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
